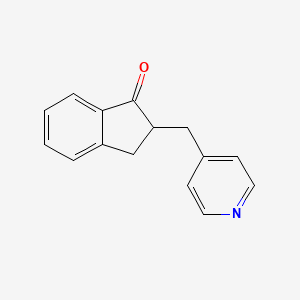

2-Pyridin-4-ylmethyl-indan-1-one

説明

2-Pyridin-4-ylmethyl-indan-1-one is a bicyclic organic compound featuring an indan-1-one core (a benzene ring fused to a cyclopentanone) substituted at the 2-position with a pyridin-4-ylmethyl group. This compound’s structural hybrid may confer unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

特性

CAS番号 |

4803-61-6 |

|---|---|

分子式 |

C15H13NO |

分子量 |

223.27 g/mol |

IUPAC名 |

2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H13NO/c17-15-13(9-11-5-7-16-8-6-11)10-12-3-1-2-4-14(12)15/h1-8,13H,9-10H2 |

InChIキー |

SQGMRMOPTFCLKQ-UHFFFAOYSA-N |

正規SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=NC=C3 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Rigidity vs. Flexibility: The indanone core in 2-Pyridin-4-ylmethyl-indan-1-one imposes rigidity, whereas dihydropyridine derivatives (e.g., ) exhibit partial saturation, enabling conformational flexibility .

- Hydrogen Bonding: The pyridine N in 2-Pyridin-4-ylmethyl-indan-1-one acts as a weak hydrogen-bond acceptor, contrasting with hydroxyl-containing analogues (e.g., pyridin-2-one(1) in ), which form stronger donor-acceptor networks .

2.2 Crystallographic and Packing Behavior

Crystallographic data from the Cambridge Structural Database (CSD) () suggests that indanone derivatives often exhibit planar ring systems, with puckering parameters (e.g., Cremer-Pople coordinates) close to zero . By contrast, pyrimidine or pyridine substituents (e.g., 4-Acetyl-2-methylpyrimidine) may introduce slight deviations due to steric or electronic effects. For example:

- Indanone Derivatives: Typically adopt planar conformations, facilitating dense crystal packing via π-stacking .

- Pyridine/Pyrimidine Analogues : Heteroatoms disrupt symmetry, leading to varied packing motifs. 4-Acetyl-2-methylpyrimidine’s acetyl group may engage in ketone-mediated C=O···H interactions .

2.3 Electronic and Solubility Profiles

- Electron-Withdrawing Effects: The pyridinylmethyl group in 2-Pyridin-4-ylmethyl-indan-1-one may reduce electron density at the indanone carbonyl, altering reactivity compared to acetyl-substituted pyrimidines ().

- Solubility: Indanone derivatives generally exhibit low aqueous solubility due to hydrophobicity. Pyridine substituents could marginally improve solubility via polar interactions, as seen in pyridin-2-one derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。